N-(4-(2-Oxoacetyl)phenyl)acetamide
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Overview
Description
N-(4-(2-Oxoacetyl)phenyl)acetamide is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . This compound is known for its unique structure, which includes an acetamide group attached to a phenyl ring that is further substituted with an oxoacetyl group. It has a boiling point of 401.5ºC at 760 mmHg and a density of 1.263 g/cm³ .
Preparation Methods
The synthesis of N-(4-(2-Oxoacetyl)phenyl)acetamide typically involves the reaction of 4-acetamidophenylglyoxal with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-(2-Oxoacetyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoacetyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-(2-Oxoacetyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(2-Oxoacetyl)phenyl)acetamide involves its interaction with specific molecular targets. The oxoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-(4-(2-Oxoacetyl)phenyl)acetamide can be compared with similar compounds such as:
- 4-Acetylaminophenylglyoxal
- 4-(N-acetylamino)phenylglyoxal
- Essigsaeure-(4-glyoxyloyl-anilid)
- Acetic acid-(4-oxoacetyl-anilide) These compounds share structural similarities but differ in their specific functional groups and reactivity. This compound is unique due to its specific substitution pattern and the presence of both acetamide and oxoacetyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
67014-06-6 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
N-(4-oxaldehydoylphenyl)acetamide |
InChI |
InChI=1S/C10H9NO3/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12/h2-6H,1H3,(H,11,13) |
InChI Key |
MREMDXZTQRBMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=O |
Origin of Product |
United States |
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